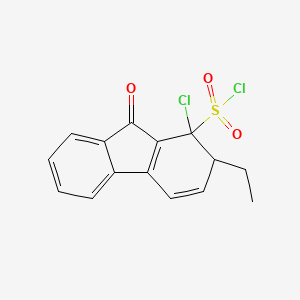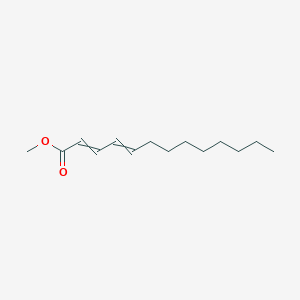
Methyl trideca-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl trideca-2,4-dienoate is an organic compound characterized by its conjugated diene structure
準備方法
Synthetic Routes and Reaction Conditions
Methyl trideca-2,4-dienoate can be synthesized through various methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method typically employs boronic esters and halides under mild conditions, making it a versatile and widely used technique.
Another method involves the Horner-Wadsworth-Emmons olefination, which uses aldehydes and ketones with trialkyl phosphonates . This reaction is base-promoted and can be carried out using bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LiHMDS).
Industrial Production Methods
Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of palladium-catalyzed cross-coupling reactions is favored due to its high yield and selectivity. Additionally, the Horner-Wadsworth-Emmons olefination provides an alternative route for large-scale production.
化学反応の分析
Types of Reactions
Methyl trideca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Methyl trideca-2,4-dienoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in biological systems, particularly in the synthesis of pheromones.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl trideca-2,4-dienoate involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may act as a ligand for specific receptors or enzymes, modulating their activity . The conjugated diene structure allows it to participate in electron transfer reactions, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
Methyl deca-2,4-dienoate: Another conjugated diene ester with similar chemical properties.
Ethyl undeca-2,4-dienoate: A related compound used in similar applications.
Uniqueness
Methyl trideca-2,4-dienoate is unique due to its specific chain length and conjugated diene structure, which confer distinct chemical reactivity and biological activity. Its versatility in synthetic applications and potential in various research fields make it a compound of significant interest.
特性
CAS番号 |
55025-21-3 |
|---|---|
分子式 |
C14H24O2 |
分子量 |
224.34 g/mol |
IUPAC名 |
methyl trideca-2,4-dienoate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h10-13H,3-9H2,1-2H3 |
InChIキー |
MFRQOOPOGJBAPT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CC=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



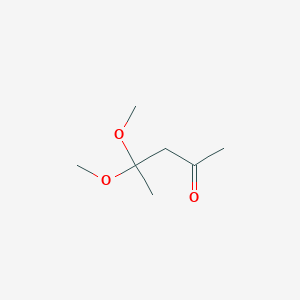
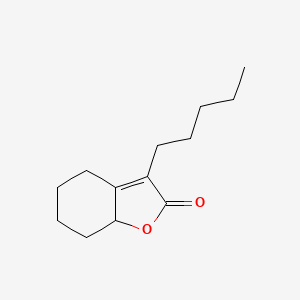

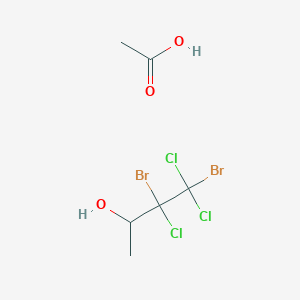
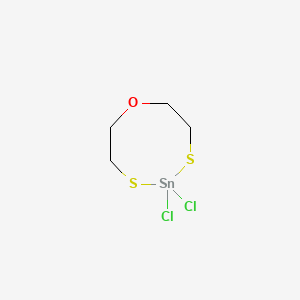
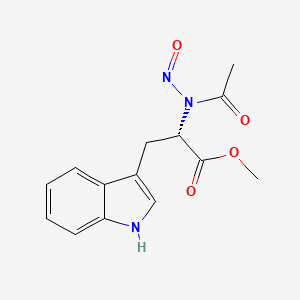

![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)
![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)
methanide](/img/structure/B14640717.png)


